molecular formula C23H25ClN2O2S B4546286 N-(2-chlorophenyl)-N-[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]propanamide

N-(2-chlorophenyl)-N-[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]propanamide

Cat. No.: B4546286
M. Wt: 429.0 g/mol
InChI Key: CRVLZNZRIAWSMD-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-N-[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]propanamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-N-[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]propanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions:

    Amidation: The final step involves the formation of the propanamide group through an amidation reaction, where the thiazole derivative is reacted with propanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-N-[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

    Medicine: It could be explored for its potential as a therapeutic agent in drug development.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-N-[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]propanamide would depend on its specific biological activity. Generally, thiazole derivatives can interact with various molecular targets such as enzymes, receptors, or DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to the desired biological response.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]propanamide
  • N-(2-chlorophenyl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide
  • N-(2-chlorophenyl)-N-[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl]propanamide

Uniqueness

N-(2-chlorophenyl)-N-[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]propanamide is unique due to its specific substitution pattern on the thiazole ring and the presence of both 2-chlorophenyl and 4-ethoxyphenyl groups. These structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(2-chlorophenyl)-N-[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O2S/c1-4-9-20-22(16-12-14-17(15-13-16)28-6-3)25-23(29-20)26(21(27)5-2)19-11-8-7-10-18(19)24/h7-8,10-15H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRVLZNZRIAWSMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C(S1)N(C2=CC=CC=C2Cl)C(=O)CC)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-chlorophenyl)-N-[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]propanamide
Reactant of Route 2
N-(2-chlorophenyl)-N-[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]propanamide
Reactant of Route 3
Reactant of Route 3
N-(2-chlorophenyl)-N-[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]propanamide
Reactant of Route 4
Reactant of Route 4
N-(2-chlorophenyl)-N-[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]propanamide
Reactant of Route 5
Reactant of Route 5
N-(2-chlorophenyl)-N-[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]propanamide
Reactant of Route 6
N-(2-chlorophenyl)-N-[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]propanamide

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